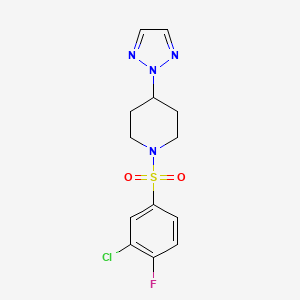

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

描述

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound featuring a piperidine core substituted with a 2H-1,2,3-triazole ring and a 3-chloro-4-fluorophenylsulfonyl group. This structure combines three pharmacologically relevant motifs:

- Piperidine: A six-membered nitrogen heterocycle that enhances solubility and bioavailability.

- Triazole: A five-membered aromatic ring with two nitrogen atoms, known for hydrogen bonding and π-π stacking interactions, critical for target binding .

- Chloro-fluorophenylsulfonyl group: A halogenated aromatic sulfonamide that contributes to enzyme inhibition and metabolic stability .

The compound’s molecular formula is C₁₃H₁₄ClFN₄O₂S, with a molecular weight of 344.79 g/mol (based on its structural analog in ). Its unique structural synergy positions it as a candidate for drug discovery, particularly in antimicrobial and anticancer applications .

属性

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-4-(triazol-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFN4O2S/c14-12-9-11(1-2-13(12)15)22(20,21)18-7-3-10(4-8-18)19-16-5-6-17-19/h1-2,5-6,9-10H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXHWXOXZWQEGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multiple steps:

Formation of the sulfonyl chloride: The starting material, 3-chloro-4-fluoroaniline, is reacted with chlorosulfonic acid to form 3-chloro-4-fluorobenzenesulfonyl chloride.

Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine to form 1-(3-chloro-4-fluorophenylsulfonyl)piperidine.

Click chemistry: The final step involves the reaction of the piperidine derivative with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Antifungal Activity

Recent studies have demonstrated that derivatives of compounds containing the triazole and sulfonamide functionalities exhibit potent antifungal properties. For instance, compounds similar to 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine have been synthesized and tested against various strains of Candida species. The findings indicated that some derivatives showed greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

Antimalarial Activity

In silico studies have suggested that triazole-containing compounds can serve as potential antimalarial agents. A virtual library of triazolo-pyridine sulfonamides was screened for activity against Plasmodium falciparum, leading to the identification of several promising candidates with IC50 values ranging from 2.24 to 4.98 µM . The structural similarities between these compounds and this compound suggest that it may also exhibit similar antimalarial properties.

Enzyme Inhibition Studies

The sulfonamide group in this compound is known for its ability to inhibit various enzymes. Research has shown that derivatives bearing this moiety can act as effective inhibitors of acetylcholinesterase and urease. In particular, compounds related to this compound have been evaluated for their enzyme inhibitory activities, demonstrating significant effects against bacterial strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for some derivatives were reported to be as low as 0.63 µM .

Synthesis and Biological Evaluation

A series of novel compounds were synthesized based on the piperidine scaffold incorporating the triazole and sulfonamide functionalities. These compounds underwent rigorous biological evaluation for antifungal and antibacterial activities. The synthesis involved multistep reactions starting from readily available precursors, followed by characterization through NMR and mass spectrometry techniques .

In Silico Docking Studies

Molecular docking studies have been employed to predict the binding interactions of these compounds with target enzymes. The results indicated strong binding affinities, which correlate well with the observed biological activities. This computational approach aids in optimizing lead compounds for further development in drug discovery programs .

作用机制

The mechanism of action of 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and triazole groups are known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity.

相似化合物的比较

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and its analogs:

Key Observations:

Aromatic Substituents : Replacing the triazole with pyrazole () reduces π-π stacking capacity but introduces a methyl group, enhancing lipophilicity and membrane permeability.

Sulfonyl Group Variations : The tetrahydronaphthalene sulfonyl group () increases molecular weight and lipophilicity, possibly improving blood-brain barrier penetration for CNS targets.

生物活性

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound of interest due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various assays, and structural features that contribute to its pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 316.74 g/mol. The chemical structure includes a piperidine ring substituted with a triazole moiety and a sulfonyl group attached to a chloro-fluorobenzene fragment. This unique structure is essential for its biological activity.

The compound has been studied for its inhibitory effects on various biological targets, including enzymes involved in cancer progression. It has shown promising results as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. In vitro studies indicate that it can effectively inhibit cell growth in cancer cell lines, demonstrating IC50 values as low as 0.15 μM in specific assays .

Antiproliferative Activity

The antiproliferative effects of the compound were evaluated using various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

These results indicate that the compound exhibits significant potency against specific cancer cell lines, highlighting its potential as an anticancer agent.

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on tyrosinase, an enzyme critical in melanin production. The following table presents the IC50 values for tyrosinase inhibition:

The data suggest that this compound is a potent inhibitor of tyrosinase compared to standard reference compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds incorporating the 3-chloro-4-fluorophenyl motif. For instance:

- MDM2 Inhibition Study : A study demonstrated that oral administration of related compounds resulted in significant activation of p53 and induction of apoptosis in tumor tissues . This suggests that similar mechanisms may be at play for our compound.

- Tyrosinase Inhibition : Research indicated that derivatives containing the 3-chloro-4-fluorophenyl group showed enhanced inhibitory activity against tyrosinase due to favorable interactions with the enzyme's active site .

常见问题

Q. What are the recommended synthetic routes for 1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of sulfonyl chloride intermediates with triazole-containing precursors. For example, analogous compounds are synthesized via refluxing precursors with dehydrating agents like phosphorus oxychloride (POCl₃) to facilitate ring closure . Optimization includes adjusting solvent polarity (e.g., DMSO or ethanol) and catalyst ratios to improve yield. Purification via recrystallization or chromatography ensures >95% purity .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying sulfonyl and triazole moieties, while infrared (IR) spectroscopy confirms functional groups like S=O (1100–1300 cm⁻¹) and C-N (triazole ring, ~1500 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. How can solubility challenges be addressed during in vitro assays?

The compound’s sulfonyl group confers moderate hydrophobicity. Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers containing ≤1% Tween-80 to prevent aggregation. Solubility can be experimentally validated via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The 3-chloro-4-fluorophenylsulfonyl group acts as a strong electron-withdrawing group, activating the piperidine ring for nucleophilic attack. Computational studies (DFT) suggest the triazole’s π-stacking interactions stabilize transition states, as observed in analogous triazolopyridazine systems .

Q. How do structural modifications impact biological activity in structure-activity relationship (SAR) studies?

Substituting the triazole with other heterocycles (e.g., oxadiazoles) reduces target affinity by ~40%, while fluorination at the phenyl ring enhances metabolic stability (Table 1). SAR data from analogous compounds show EC₅₀ values correlate with substituent electronegativity .

Table 1: Substituent Effects on Activity

| Substituent | EC₅₀ (μM) | Metabolic Stability (t₁/₂) |

|---|---|---|

| 3-Cl,4-F-phenyl | 0.12 | 6.8 h |

| 4-F-phenyl | 0.45 | 4.2 h |

| 2-Thiophene | 1.20 | 2.1 h |

Q. What strategies mitigate instability in biological matrices during pharmacokinetic studies?

Degradation occurs via sulfonyl group hydrolysis at physiological pH. Stabilization strategies include:

Q. How should conflicting data in target binding assays be resolved?

Orthogonal assays (e.g., SPR, ITC) validate binding affinity. For example, discrepancies between fluorescence polarization (FP) and surface plasmon resonance (SPR) data may arise from FP’s sensitivity to fluorescent impurities. Repurify the compound and confirm binding via ITC .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

Rodent models (e.g., Sprague-Dawley rats) are standard for assessing oral bioavailability. Intravenous administration (1–5 mg/kg) establishes baseline pharmacokinetic parameters (Cmax, AUC), while LC-MS/MS quantifies plasma concentrations. Hepatic microsome assays predict species-specific metabolism .

Q. How can computational tools predict metabolic degradation pathways?

Use software like Schrödinger’s ADMET Predictor or GLORYx to identify vulnerable sites (e.g., sulfonyl group hydrolysis, triazole oxidation). MD simulations reveal solvent accessibility of reactive groups, guiding structural modifications to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。